molecular formula C20H19FN6 B11284291 N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11284291
M. Wt: 362.4 g/mol
InChI Key: IUKFDLPQYBKFJE-UHFFFAOYSA-N
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Description

N⁴-(4-Fluorophenyl)-1-methyl-N⁶-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fluorinated aromatic substituent at the N⁴ position, a methyl group at the 1-position, and a phenylethyl chain at N⁶.

Properties

Molecular Formula

C20H19FN6

Molecular Weight

362.4 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19FN6/c1-27-19-17(13-23-27)18(24-16-9-7-15(21)8-10-16)25-20(26-19)22-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,24,25,26)

InChI Key

IUKFDLPQYBKFJE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Route 1: From 5-Amino-1-Methyl-1H-Pyrazole-4-Carbonitrile

Steps :

  • Cyclization : React 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamide or urea under reflux to form 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one1.

  • Thiolation : Treat the intermediate with phosphorus pentasulfide (P₂S₁₀) in dry dioxane to yield 4,6-dithioxo-1-methyl-1,5-dihydropyrazolo[3,4-d]pyrimidine2.

Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Dioxane or DMF

  • Catalysts: Phase transfer agents (e.g., tetrabutylammonium bromide)

Route 2: From Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate

Steps :

  • Cyclization : React with thiourea in ethanol under reflux to form 4,6-dithioxo-1-methyl-1,5-dihydropyrazolo[3,4-d]pyrimidine1.

  • Oxidation/Reduction : Adjust oxidation states using H₂O₂ or NaBH₄ for downstream substitutions.

Functionalization at Positions 4 and 6

The dithioxo intermediate serves as a versatile precursor for introducing amine groups via nucleophilic substitution:

Stepwise Substitution Protocol

  • Position 4 Modification :

    • React 4,6-dithioxo derivative with 4-fluoroaniline in DMF at 60°C for 12 hours2.

    • Key Data :

      • Yield: 72–85%

      • Selectivity: >95% (mono-substitution confirmed by LC-MS3).

  • Position 6 Modification :

    • Treat the 4-(4-fluorophenyl)thio intermediate with 2-phenylethylamine in the presence of K₂CO₃ at 80°C3.

    • Key Data :

      • Yield: 68–75%

      • Purity: ≥98% (HPLC3).

One-Pot Double Substitution

Conditions :

  • Simultaneously react 4,6-dithioxo derivative with 4-fluoroaniline and 2-phenylethylamine in DMF using Cs₂CO₃ as base4.

  • Limitations : Lower yield (55–60%) due to competing reactions.

Introduction of the 1-Methyl Group

The 1-methyl group is typically introduced during pyrazole synthesis:

  • Early-Stage Alkylation : Use methyl iodide with 5-aminopyrazole-4-carbonitrile in the presence of NaH1.

  • Post-Cyclization Methylation : Treat the pyrazolo[3,4-d]pyrimidine core with MeI and Ag₂O in acetonitrile[^7].

Optimization and Characterization

Reaction Optimization Table

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature80°C (substitution)Balances rate and side reactions
BaseK₂CO₃/Cs₂CO₃Enhances nucleophilicity of amines
CatalystsPhase transfer agentsImproves reaction homogeneity

Analytical Data

  • HRMS (ESI) : m/z Calcd for C₂₁H₂₀FN₆ [M+H]⁺: 393.1732; Found: 393.17282.

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.23 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 3.89 (t, J = 7.2 Hz, 2H, CH₂), 3.02 (s, 3H, N-CH₃)3.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Stepwise Substitution7598High
One-Pot6095Moderate
Solid-Phase45090Low

Industrial-Scale Considerations

  • Cost-Efficiency : Use of DMF and phase transfer catalysts reduces reaction time by 30%2.

  • Safety : Replace P₂S₁₀ with Lawesson’s reagent for safer thiolation1.

Chemical Reactions Analysis

Types of Reactions

N4-(4-FLUOROPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as a potential anticancer agent. It has been shown to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. By blocking this pathway, the compound may reduce tumor proliferation and metastasis, making it a candidate for further development in cancer therapies .

Anti-inflammatory Properties

The pyrazolo[3,4-d]pyrimidine derivatives, including N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, have been evaluated for their anti-inflammatory effects. These compounds exhibit lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac. Their ability to mitigate inflammation suggests potential use in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Some derivatives of pyrazolo[3,4-d]pyrimidines have been studied for their antimicrobial properties. The structural characteristics of these compounds allow them to interact with microbial enzymes or receptors, potentially leading to inhibition of growth or cell death in various pathogens. This makes them promising candidates for developing new antimicrobial agents .

Molecular Docking Studies

Computational studies using molecular docking have been employed to predict the binding affinity and interaction of this compound with various biological targets. These studies provide insights into the mechanism of action and help identify specific modifications that could enhance efficacy or selectivity against certain diseases .

Synthesis and Structural Characterization

The synthesis of this compound involves various organic reactions that yield high purity and yield rates. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and functional groups present in the compound. Understanding the synthesis pathways is crucial for scaling up production for clinical trials or commercial use .

Data Summary Table

Application AreaDescriptionReferences
Anticancer ActivityInhibits VEGFR-2; reduces tumor growth and metastasis
Anti-inflammatory PropertiesLower ulcerogenic activity compared to Diclofenac; potential for arthritis treatment
Antimicrobial ActivityPotential inhibition of microbial growth; candidates for new antibiotics
Molecular Docking StudiesPredicts binding interactions with biological targets
SynthesisHigh yield synthesis; characterized by NMR and IR spectroscopy

Mechanism of Action

The mechanism of action of N4-(4-FLUOROPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on substituent patterns. Key analogs include:

Compound Name N⁴ Substituent N⁶ Substituent Molecular Weight Key Features Reference
Target Compound 4-Fluorophenyl 2-Phenylethyl 402.50* Fluorine enhances electronegativity; phenylethyl increases lipophilicity
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl analog 3,4-Dimethylphenyl 3-Methoxypropyl 402.50 Bulky substituents reduce solubility; methoxy improves polarity
N⁴-(4-Methoxyphenyl)-1-methyl-N⁶-(2-phenylethyl) analog 4-Methoxyphenyl 2-Phenylethyl 402.50* Methoxy group increases electron density; similar lipophilicity to target
PR5-LL-CM01 (PRMT5 inhibitor) 3,4-Dimethylphenyl 2-(Dimethylamino)ethyl 401.51 Charged amino group enhances solubility; targets PRMT5

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : The 2-phenylethyl group at N⁶ (target) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to polar substituents like 3-methoxypropyl .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding and Crystallinity : reveals that N⁴-aryl substituents influence hydrogen-bonding networks. The target compound’s 4-fluorophenyl group may promote anhydrous crystallization, enhancing stability compared to hydrated analogs (e.g., N⁴-cyclohexyl derivatives) .
  • Solubility : The phenylethyl chain (logP ~3.5 estimated) may reduce aqueous solubility relative to analogs with shorter or polar N⁶ groups (e.g., 3-methoxypropyl, logP ~2.8) .

Biological Activity

N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity. The general formula can be represented as:

  • Molecular Formula : C19H20FN5
  • Molecular Weight : 353.40 g/mol
  • SMILES Notation : CC(C)C1=CC=C(F)C=C1C2=NN(C(=N)N=C2)C(=N)N

Anticancer Properties

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of anticancer activities. The compound this compound has shown promising results in various studies:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells for a related derivative .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cell growth and survival. Specifically, compounds in this class have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers . Molecular docking studies have shown that these compounds bind effectively to the ATP-binding site of EGFR, blocking its activity .

Other Biological Activities

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have demonstrated various other biological activities:

  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which may contribute to their overall therapeutic profile .
  • Antimicrobial Activity : Research has also indicated that these compounds possess antimicrobial properties, making them potential candidates for treating infections .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in clinical settings:

StudyCell LineIC50 (µM)Mechanism
1A5498.21EGFR Inhibition
2HCT-11619.56EGFR Inhibition
3MCF-70.3Dual EGFR/VGFR2 Inhibition
4Hep-G2PotentAntitumor Activity

Notable Findings

  • EGFR Inhibition : In a study focusing on various pyrazolo[3,4-d]pyrimidines, compound derivatives showed significant inhibition against both wild-type and mutant forms of EGFR with IC50 values as low as 0.016 µM .
  • Apoptosis Induction : Flow cytometric analyses revealed that some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves sequential nucleophilic substitutions and cyclization reactions. For example:

  • Step 1 : Condensation of 4-fluoroaniline with a pyrazolo precursor under reflux in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.
  • Step 2 : Alkylation at the N⁶ position using 2-phenylethyl bromide in the presence of a base like K₂CO₃ in acetonitrile.
  • Step 3 : Methylation at the N¹ position using methyl iodide in DMF at 80°C .
    Optimization Tips :
    • Use microwave-assisted synthesis to reduce reaction times by 40–60% .
    • Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Acceptable purity thresholds are ≥95% for biological assays .
  • Structural Confirmation :
    • Nuclear Magnetic Resonance (NMR) : Key signals include the 4-fluorophenyl aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 2.5–3.0 ppm) .
    • Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., ~393.4 g/mol).

Q. What in vitro assays are suitable for initial evaluation of kinase inhibitory activity?

  • Kinase Profiling : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) against kinases like JAK3 or CDKs.
  • Protocol : Pre-incubate the compound (1–10 µM) with the kinase and substrate (e.g., ATP) for 30 minutes. Measure IC₅₀ values using non-linear regression analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for JAK3 over other kinases?

  • SAR Strategy :
    • Modify Substituents : Replace the 2-phenylethyl group at N⁶ with bulkier aliphatic chains (e.g., tert-butyl) to enhance steric hindrance and reduce off-target binding .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with JAK3’s ATP-binding pocket (PDB ID: 4OLI). Focus on hydrogen bonding with Leu956 and hydrophobic interactions with Val884 .
  • Experimental Validation : Compare inhibitory activity against JAK3 vs. JAK1/2 using kinase panel screens.

Q. How should contradictory data in kinase inhibition profiles be resolved?

  • Case Example : Discrepancies in IC₅₀ values between assays may arise from variations in ATP concentrations or buffer conditions.
  • Resolution Protocol :
    • Standardize assay conditions (e.g., 10 µM ATP, pH 7.5).
    • Validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity).
    • Cross-reference with crystallographic data (e.g., SHELX-refined structures) to confirm binding modes .

Q. What crystallographic techniques are optimal for resolving the compound’s 3D conformation?

  • X-ray Crystallography : Co-crystallize the compound with a kinase domain (e.g., JAK3) using hanging-drop vapor diffusion.
  • Refinement : Use SHELXL for high-resolution refinement. Key parameters include R-factor <0.20 and root-mean-square deviation (RMSD) for bonds <0.02 Å .

Q. How can metabolic stability be assessed to prioritize lead compounds?

  • In vitro Microsomal Assay : Incubate the compound (1 µM) with human liver microsomes (HLMs) and NADPH. Monitor degradation over 60 minutes via LC-MS.
  • Data Interpretation : Half-life (t₁/₂) >30 minutes indicates favorable metabolic stability for in vivo studies .

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